![molecular formula C28H32N4O6 B5000964 3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5000964.png)
3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione], commonly known as PEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEPP belongs to the family of bis-pyrrolidinediones and has a unique chemical structure that makes it highly suitable for use in research studies. In
Mecanismo De Acción
PEPP acts as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, PEPP can increase insulin secretion and decrease blood glucose levels, making it a potential treatment for diabetes. Additionally, PEPP has been found to exhibit potent antioxidant properties, which can help protect cells from oxidative damage and reduce inflammation.
Biochemical and Physiological Effects:
PEPP has been found to exhibit a range of biochemical and physiological effects, including the inhibition of DPP-4, increased insulin secretion, decreased blood glucose levels, and potent antioxidant and anti-inflammatory properties. It has also been found to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEPP has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on PEPP, including its potential applications in the treatment of cancer, neurodegenerative disorders, and other diseases. Additionally, further research is needed to explore the mechanisms of action of PEPP and its potential interactions with other drugs and compounds. Finally, the development of new synthesis methods for PEPP could help to increase its availability and reduce its cost, making it more accessible for use in research studies.
Conclusion:
In conclusion, PEPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Further research is needed to explore its full potential and develop new synthesis methods to increase its availability and reduce its cost.
Métodos De Síntesis
The synthesis of PEPP involves the reaction of 3,4-dioxo-2-phenylpyrrolidine with 1,4-diaminopiperazine in the presence of an acid catalyst. The reaction takes place at a temperature of around 100°C and is completed within a few hours. The resulting product is then purified using column chromatography to obtain pure PEPP crystals.
Aplicaciones Científicas De Investigación
PEPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(3-ethoxyphenyl)-3-[4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O6/c1-3-37-21-9-5-7-19(15-21)31-25(33)17-23(27(31)35)29-11-13-30(14-12-29)24-18-26(34)32(28(24)36)20-8-6-10-22(16-20)38-4-2/h5-10,15-16,23-24H,3-4,11-14,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJIIOJCYVXWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=CC=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

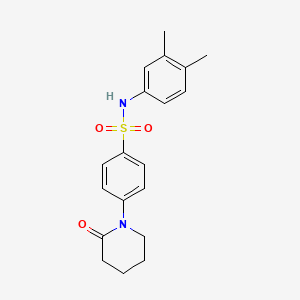
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5000885.png)

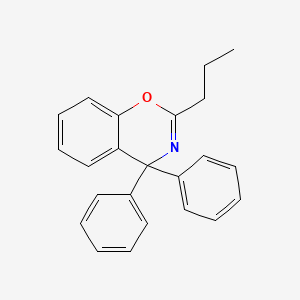
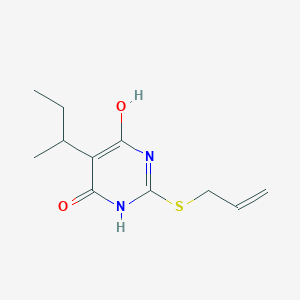
![N-[2-(1H-benzimidazol-2-yl)ethyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5000944.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5000956.png)
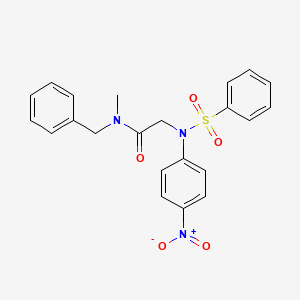

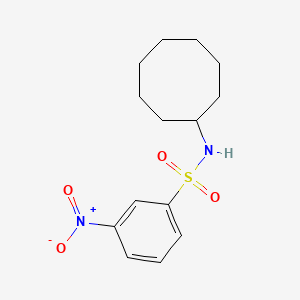
![1-methyl-4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5000976.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B5000981.png)
![(2,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5000982.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinamine](/img/structure/B5000984.png)